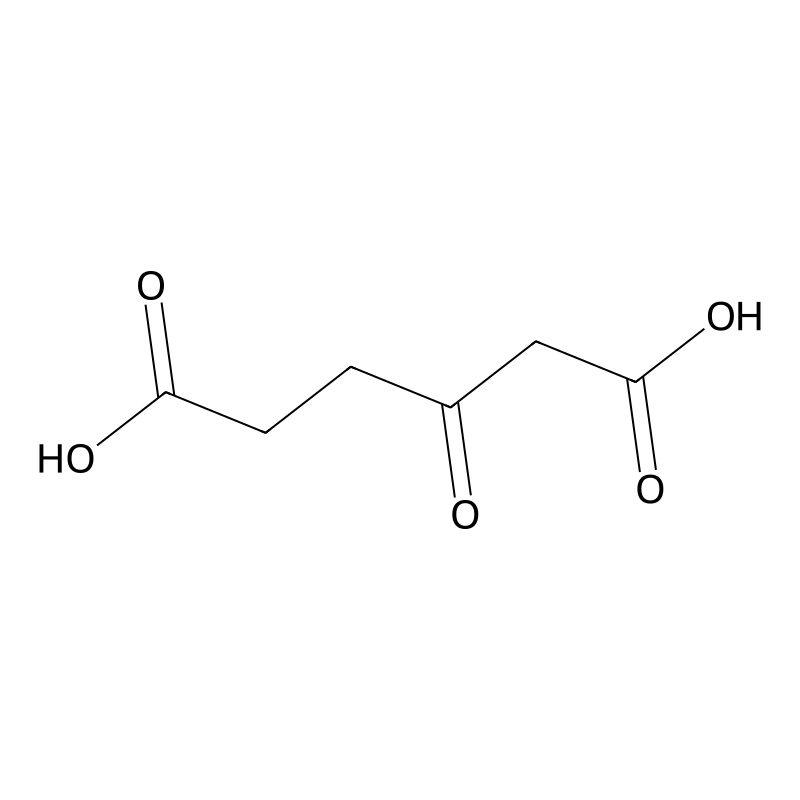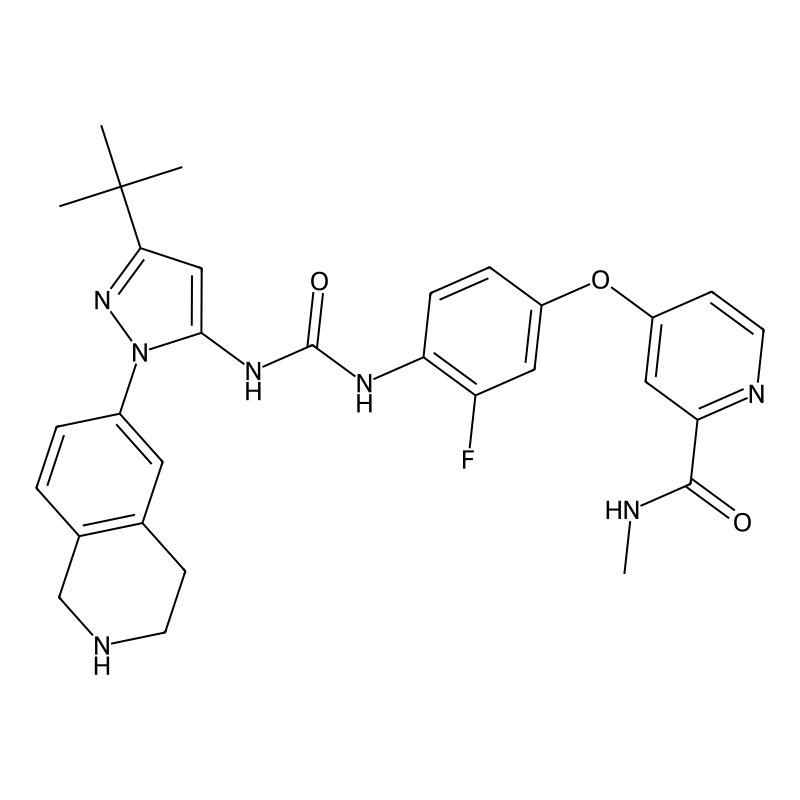cis-8,11,14-Eicosatrienoic acid methyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Background and Chemical Structure:
cis-8,11,14-Eicosatrienoic acid methyl ester, also known as Methyl Dihomo-gamma-linolenic Acid (Methyl DGLA), is a fatty acid methyl ester derived from dihomo-gamma-linolenic acid (DGLA) []. DGLA is a polyunsaturated fatty acid belonging to the n-6 family, meaning it has the first double bond six carbons away from the terminal methyl group. Methyl DGLA is formed by esterifying DGLA with methanol, essentially replacing the carboxylic acid group (-COOH) with a methyl ester group (-COOCH3) [].
Potential Health Benefits:
Methyl DGLA has been investigated for its potential health benefits in various conditions, including:
- Atopic Dermatitis: Studies suggest that Methyl DGLA supplementation may improve symptoms of atopic dermatitis, such as dryness, itching, and inflammation [, ]. However, more research is needed to confirm these findings and understand the underlying mechanisms.
- Rheumatoid Arthritis: Some studies have shown that Methyl DGLA supplementation may help reduce pain and stiffness associated with rheumatoid arthritis [, ]. However, the evidence is limited, and further research is necessary to determine its long-term efficacy and safety.
- Diabetic Nephropathy: Early research suggests that Methyl DGLA may improve kidney function in patients with diabetic nephropathy []. However, more robust studies are needed to confirm these findings and understand the potential risks and benefits.
Mechanism of Action:
- Prostaglandin Synthesis: Methyl DGLA can be converted into prostaglandin E1 (PGE1), a type of signaling molecule involved in various physiological processes, including inflammation, pain perception, and immune function.
- Modulation of Inflammation: Methyl DGLA may have anti-inflammatory properties by regulating the production of inflammatory mediators like cytokines [].
- Immune System Modulation: Methyl DGLA may modulate the activity of immune cells, potentially impacting immune responses.
Cis-8,11,14-Eicosatrienoic acid methyl ester, also known as dihomogamma-linolenic acid methyl ester, is a polyunsaturated fatty acid methyl ester with the molecular formula C21H36O2 and a molecular weight of approximately 320.5 g/mol. This compound is characterized by three double bonds located at the 8th, 11th, and 14th carbon positions in its hydrocarbon chain. It is primarily found in certain algae and plant oils, contributing to its role in various biological processes and applications in nutrition and medicine .
- Hydrogenation: The double bonds can be hydrogenated to form saturated fatty acids.
- Oxidation: The compound can be oxidized to form various oxylipins, which are bioactive lipid mediators involved in inflammation and other physiological processes.
- Esterification: It can react with alcohols to form esters, which are important for various industrial applications.
These reactions highlight the compound's versatility in organic synthesis and its potential for modification to create derivatives with specific properties .
Cis-8,11,14-Eicosatrienoic acid methyl ester exhibits several notable biological activities:
- Anti-inflammatory Effects: It has been shown to modulate inflammatory responses, potentially serving as a precursor for anti-inflammatory mediators.
- Cellular Functions: This compound plays a role in cell membrane structure and function due to its incorporation into phospholipids.
- Nutritional Benefits: As a source of essential fatty acids, it contributes to cardiovascular health and may help regulate cholesterol levels.
Research indicates that its biological properties make it a valuable compound in dietary supplements and functional foods .
Cis-8,11,14-Eicosatrienoic acid methyl ester can be synthesized through various methods:
- Extraction from Natural Sources: This method involves isolating the compound from plant oils or algae where it naturally occurs.
- Chemical Synthesis: The compound can be synthesized through multistep organic reactions starting from simpler fatty acids or their derivatives.
- Transesterification: This process involves the reaction of triglycerides with methanol in the presence of a catalyst to yield methyl esters.
These methods allow for both large-scale production and laboratory synthesis depending on the intended application .
Cis-8,11,14-Eicosatrienoic acid methyl ester has several applications across various fields:
- Nutraceuticals: Used as a dietary supplement for its health benefits related to inflammation and cardiovascular health.
- Pharmaceuticals: Investigated for its potential therapeutic roles in treating inflammatory diseases.
- Cosmetics: Incorporated into formulations for skin care products due to its moisturizing properties.
Its unique structure contributes to its functionality in these applications .
Studies have shown that cis-8,11,14-Eicosatrienoic acid methyl ester interacts with various biological systems:
- Cell Signaling Pathways: It may influence signaling pathways involved in inflammation and cell proliferation.
- Receptor Interactions: Research suggests that this compound can modulate the activity of specific receptors related to pain and inflammation.
- Metabolic Pathways: Its metabolism can impact lipid profiles and inflammatory markers in biological systems.
These interactions underline its potential as a therapeutic agent .
Cis-8,11,14-Eicosatrienoic acid methyl ester shares structural similarities with several other fatty acids. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Alpha-linolenic acid | Contains three double bonds (9, 12, 15) | Essential fatty acid found in flaxseed oil |
| Gamma-linolenic acid | Contains three double bonds (6, 9, 12) | Precursor for anti-inflammatory eicosanoids |
| Dihomo-gamma-linolenic acid | Contains four double bonds (6, 9, 12, 15) | Important for arachidonic acid synthesis |
Cis-8,11,14-Eicosatrienoic acid methyl ester is unique due to its specific positioning of double bonds which influences its metabolic pathways and biological activities distinctively compared to these similar compounds .








